molecular formula C21H16F4N4O2 B1683960 GSK429286A CAS No. 864082-47-3

GSK429286A

Cat. No.: B1683960
CAS No.: 864082-47-3
M. Wt: 432.4 g/mol
InChI Key: OLIIUAHHAZEXEX-UHFFFAOYSA-N
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Description

GSK429286A is a selective inhibitor of Rho-associated kinases, specifically targeting ROCK1 and ROCK2. These kinases play a crucial role in various cellular processes, including contraction, motility, proliferation, and apoptosis. This compound has shown significant potential in scientific research due to its high selectivity and potency .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

GSK429286A is synthesized through a multi-step process involving the formation of key intermediates. The synthesis begins with the preparation of N-(6-fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide. This intermediate is then subjected to various reaction conditions, including heating and ultrasonic treatment, to achieve the final product .

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. The compound is typically produced in solid form and stored at -20°C to maintain stability. Solubility in DMSO and ethanol is also considered during production to facilitate its use in various applications .

Chemical Reactions Analysis

Types of Reactions

GSK429286A undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary product formed from the reactions involving this compound is the inhibition of ROCK1 and ROCK2 activities, leading to downstream effects on cellular processes .

Scientific Research Applications

GSK429286A has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool compound to study the role of ROCK1 and ROCK2 in various chemical reactions.

    Biology: Investigated for its effects on cell motility, proliferation, and apoptosis.

    Medicine: Explored for potential therapeutic applications in diseases such as hypertension and cancer.

    Industry: Utilized in the development of new drugs targeting ROCK1 and ROCK2 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its high selectivity for ROCK1 and ROCK2, making it a valuable tool in research. Its improved oral bioavailability and potency further enhance its applicability in various scientific studies .

Properties

IUPAC Name

N-(6-fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F4N4O2/c1-10-19(20(31)28-17-6-12-9-26-29-16(12)8-15(17)22)14(7-18(30)27-10)11-2-4-13(5-3-11)21(23,24)25/h2-6,8-9,14H,7H2,1H3,(H,26,29)(H,27,30)(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIIUAHHAZEXEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)NC3=C(C=C4C(=C3)C=NN4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463946
Record name N-(6-Fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864082-47-3
Record name N-(6-Fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 864082-47-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The product of Example 5, Step 2 (200 mg, 0.67 mmol, 1.00 equiv), 5-amino-6-fluoroindazole (101 mg, 0.67 mmol, 1.0 equiv), and EDC (153 mg, 0.80 mmol, 1.20 equiv) were suspended in 2.0 mL DMF. Et3N (0.112 mL, 0.80 mmol, 1.2 equiv) was added and the solution was stirred at room temperature for 18 hrs. The reaction mixture was diluted with EtOAc and 1N HCl. The phases were separated, and the organic phase was washed twice with 1N HCl, once with satd. NaHCO3, and once with satd. NaCl. The organic phase was dried over Na2SO4, filtered, and concentrated en vacuo. The residue was purified by flash chromatography (20-100% EtOAc in Hexanes) to provide 65 mg (22%) of the title compound as an off white solid. MS (ES+) m/e 433 [M+H]+
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
101 mg
Type
reactant
Reaction Step Two
Name
Quantity
153 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.112 mL
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
22%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of Rho-15?

A1: Rho-15 (GSK429286A) primarily targets Rho-associated protein kinase 2 (ROCK2), a serine/threonine kinase involved in various cellular processes like cell motility, proliferation, and apoptosis. []

Q2: What are the downstream consequences of inhibiting ROCK2 with Rho-15?

A2: Inhibiting ROCK2 with Rho-15 can lead to a variety of downstream effects, including:

  • Reduced phosphorylation of myosin light chain (MLC): ROCK2 phosphorylates MLC, promoting its activity and leading to smooth muscle contraction. Rho-15 inhibits this process. [, ]
  • Altered actin cytoskeleton dynamics: ROCK2 regulates the actin cytoskeleton, influencing cell shape, migration, and adhesion. Rho-15 can disrupt these processes. [, ]
  • Modulation of gene expression: ROCK2 can indirectly regulate gene expression by impacting transcription factors and signaling pathways. Rho-15 may influence gene expression profiles. [, ]

Q3: How does Rho-15's interaction with ROCK2 differ from other ROCK inhibitors?

A3: Rho-15 demonstrates selectivity for ROCK2 over ROCK1, unlike some other ROCK inhibitors like Y-27632 and H-1152. [] This selectivity is valuable for dissecting the specific roles of ROCK2 in biological processes.

Q4: What is the molecular formula and weight of Rho-15?

A4: The molecular formula of Rho-15 is C21H14F4N4O2, and its molecular weight is 430.37 g/mol.

Q5: Is there any available spectroscopic data for Rho-15?

A5: Specific spectroscopic data for Rho-15 is limited in the provided research papers. Further research or access to chemical databases may provide additional information.

Q6: How do structural modifications of Rho-15 affect its activity?

A6: While the provided research primarily focuses on Rho-15 itself, studies with chimeric Rho proteins, generated by swapping domains between different phages, highlight the importance of specific segments for DNA binding and protein-protein interactions. [] Further investigations are necessary to fully elucidate the SAR of Rho-15.

Q7: What is known about the stability of Rho-15 under different conditions?

A7: The provided research does not extensively cover the stability of Rho-15. Understanding its stability profile would be crucial for developing suitable formulations and storage conditions.

Q8: What is the pharmacokinetic profile of Rho-15 in animal models?

A8: A bioanalytical method using high-performance liquid chromatography-tandem mass spectrometry has been developed and validated for quantifying KD025 (SLx-2119), a selective ROCK2 inhibitor, in rat plasma, showcasing its applicability for pharmacokinetic studies. [] This method might be adaptable for studying the pharmacokinetics of Rho-15 in preclinical settings.

Q9: How does Rho-15's in vivo activity relate to its pharmacodynamic properties?

A9: The research papers provided do not offer detailed insights into the pharmacodynamics of Rho-15. Further research is needed to understand the relationship between its in vivo activity and its effects on specific biological processes.

Q10: Are there any cell-based assays or animal models used to evaluate Rho-15's efficacy?

A10: The provided research does not present specific data on Rho-15's efficacy in cell-based assays or animal models. Designing and conducting such studies would be crucial for assessing its therapeutic potential.

Q11: What is known about the toxicity and safety profile of Rho-15?

A11: As the research primarily focuses on the molecular mechanisms and interactions of Rho-15, detailed toxicity and safety data are not extensively discussed. Further studies are required to comprehensively assess its safety profile.

Q12: Are there any specific drug delivery strategies being explored for Rho-15?

A12: The provided research does not delve into specific drug delivery strategies for Rho-15. Exploring targeted delivery approaches could enhance its efficacy and potentially reduce off-target effects.

Q13: Have any biomarkers been identified to predict Rho-15's efficacy or monitor treatment response?

A13: The available research does not discuss specific biomarkers associated with Rho-15's efficacy or treatment response. Identifying such biomarkers would be valuable for patient stratification and personalized medicine approaches.

Q14: What is the connection between Rho-15 and Escherichia coli?

A14: The term "Rho-15" is also used to refer to a temperature-sensitive mutation in the rho gene of Escherichia coli. This mutation affects the Rho factor, a protein crucial for transcription termination. [, , , , , , ]

Q15: How does the rho-15 mutation impact E. coli?

A15: The rho-15 mutation in E. coli can lead to:

  • Defective transcription termination: Rho-dependent termination sites are less effective, leading to readthrough transcription. [, , , , ]
  • Altered gene expression: The transcription termination defect can influence the expression of various genes. [, , , ]
  • Temperature sensitivity: The mutant Rho protein is often less stable at higher temperatures, leading to a temperature-sensitive phenotype. [, , , ]

Q16: How does the rho-15 mutation relate to methionine auxotrophy?

A16: Research has shown that the rho-15 mutation in a specific E. coli strain (DW319 ilv lacZ::IS1) results in a temperature-sensitive methionine auxotrophy. [] The exact mechanism linking the rho-15 mutation and methionine biosynthesis requires further investigation.

Q17: Can the rho-15 mutation be suppressed?

A17: Yes, studies have identified suppressor mutations in the rpoB gene (encoding the beta subunit of RNA polymerase) that can restore transcription termination in rho-15 mutant strains. [, , ] These findings highlight the interplay between Rho and RNA polymerase during transcription termination.

Q18: How does the rho-15 mutation affect plasmid compatibility in E. coli?

A18: The rho-15 mutation has been shown to impact plasmid compatibility in E. coli. Specifically, it can lead to incompatibility with plasmids like pBR322, potentially due to altered transcription patterns and the expression of plasmid-encoded proteins like Rom. []

Q19: What is the relationship between the rho-15 mutation and DNA superhelicity?

A19: Research suggests that the rho-15 mutation can affect DNA superhelicity in E. coli, leading to reduced negative supercoiling of plasmid DNA. [, , ] This effect might be linked to altered interactions between Rho, RNA polymerase, and DNA during transcription.

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